molecular formula C11H13ClN2O4S B7773147 1-((2-Chloro-5-nitrophenyl)sulfonyl)piperidine

1-((2-Chloro-5-nitrophenyl)sulfonyl)piperidine

Cat. No.: B7773147
M. Wt: 304.75 g/mol
InChI Key: YQKYDRKOTQXDST-UHFFFAOYSA-N
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Description

1-((2-Chloro-5-nitrophenyl)sulfonyl)piperidine is an organic compound with the molecular formula C11H13ClN2O4S. This compound features a piperidine ring substituted with a 2-chloro-5-nitrophenylsulfonyl group. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Chloro-5-nitrophenyl)sulfonyl)piperidine typically involves the reaction of piperidine with 2-chloro-5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2-Chloro-5-nitrophenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of 1-((2-chloro-5-aminophenyl)sulfonyl)piperidine.

    Oxidation: Formation of piperidine N-oxides.

Scientific Research Applications

1-((2-Chloro-5-nitrophenyl)sulfonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-Chloro-5-nitrophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-nitrophenyl)piperidine
  • 1-(2-chloro-5-nitrophenyl)piperazine
  • 1-(2-chloro-5-nitrophenyl)pyrrolidine

Uniqueness

1-((2-Chloro-5-nitrophenyl)sulfonyl)piperidine is unique due to the presence of both the sulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research, making it a valuable compound for scientific investigations.

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4S/c12-10-5-4-9(14(15)16)8-11(10)19(17,18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKYDRKOTQXDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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